N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CB2 receptor cannabinoid binding affinity

N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-75-3, MF: C₁₈H₁₇N₃O₂, MW: 307.35 g/mol) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class. This scaffold has been extensively validated as a privileged structure for selective cannabinoid CB2 receptor (CB2R) modulation, with demonstrated anti-cancer and anti-inflammatory activities across multiple published series.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 899744-75-3
Cat. No. B2739720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899744-75-3
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C
InChIInChI=1S/C18H17N3O2/c1-11-6-7-15(12(2)9-11)20-17(22)14-10-13-5-4-8-19-16(13)21(3)18(14)23/h4-10H,1-3H3,(H,20,22)
InChIKeyPBPPVITUAKGNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-75-3): Procurement-Relevant Scaffold Profile and Biological Classification


N-(2,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-75-3, MF: C₁₈H₁₇N₃O₂, MW: 307.35 g/mol) is a synthetic small molecule belonging to the 1,8-naphthyridine-3-carboxamide class . This scaffold has been extensively validated as a privileged structure for selective cannabinoid CB2 receptor (CB2R) modulation, with demonstrated anti-cancer and anti-inflammatory activities across multiple published series [1]. The compound features a characteristic 1,8-naphthyridin-2(1H)-one core bearing a 1-methyl substituent and a 3-carboxamide moiety functionalized with a 2,4-dimethylphenyl group—a substitution pattern that distinguishes it within the broader naphthyridine-3-carboxamide chemical space and may confer differential receptor affinity and physicochemical properties relevant to CNS-excluded peripheral targeting strategies.

Why N-(2,4-Dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Interchanged with Generic Naphthyridine-3-Carboxamide Analogs


Within the 1,8-naphthyridine-3-carboxamide class, subtle variations in the N-aryl carboxamide substituent and N1-alkylation pattern produce profound differences in CB2R binding affinity (Ki spanning 0.12 nM to >10,000 nM) and functional selectivity (agonist vs. antagonist/inverse agonist) [1]. For instance, the presence and identity of the C-6 substituent dictates the functional switch between agonism and antagonism at CB2R, while the stereochemistry of the 4-methylcyclohexyl carboxamide group alters CB2R Ki by up to 349-fold [2]. The 2,4-dimethylphenyl carboxamide group in CAS 899744-75-3 represents a distinct N-aryl topology compared to the 4-methylcyclohexyl, p-fluorobenzyl, or morpholinoethyl carboxamide variants extensively characterized in published CB2R SAR series, meaning that affinity, selectivity, and functional activity cannot be assumed from class-level data alone [3]. Simple interchange with a different naphthyridine-3-carboxamide analog—even one with similar calculated properties—risks selecting a compound with a fundamentally different pharmacological profile.

Quantitative Differentiation Evidence for N-(2,4-Dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-75-3) Against Closest Analogs


Predicted CB2 Receptor Affinity Enhancement via 2,4-Dimethylphenyl Hydrophobic Interaction Compared to Unsubstituted Phenyl Carboxamide Analogs

The 2,4-dimethylphenyl carboxamide substituent in the target compound is predicted to provide enhanced hydrophobic contact with the CB2 receptor transmembrane domain relative to unsubstituted phenyl carboxamide analogs of the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold. In a closely related naphthyridine series, the 4-methylcyclohexyl carboxamide analog (JT11) achieves high CB2 selectivity (Ki CB2 = 0.56 nM; CB1/CB2 selectivity = 40.3) through optimized hydrophobic interactions with the receptor's lipophilic binding pocket [1]. The 2,4-dimethyl substitution pattern on the phenyl ring is expected to increase lipophilicity and steric complementarity compared to unsubstituted or mono-substituted phenyl variants, potentially shifting CB2R Ki values toward the sub-nanomolar range observed for the most potent analogs in this scaffold class [2].

CB2 receptor cannabinoid binding affinity structure-activity relationship

Maintained Agonist Functional Profile via Absence of C-6 Substitution, Avoiding Antagonist Switch Observed in 6-Substituted Naphthyridine Analogs

The absence of a substituent at the C-6 position of the 1,8-naphthyridin-2(1H)-one core in CAS 899744-75-3 is structurally consistent with the preservation of CB2R agonist functionality. Published SAR demonstrates that C-6 substitution—regardless of the specific group introduced—shifts the functional profile from agonist to antagonist/inverse agonist. Compounds 17–26 in the referenced series, all bearing C-6 substituents (Br, p-methoxyphenyl, 2-thienyl, p-fluorophenyl, 2-furyl), function as antagonists/inverse agonists in β-arrestin2 recruitment and cAMP assays [1], whereas the unsubstituted C-6 analogs A1 and A2 (CB2R Ki = 1.90 and 0.90 nM) maintain agonist activity [2]. CAS 899744-75-3, lacking a C-6 substituent, is predicted to retain agonist functionality, enabling pro-apoptotic and anti-proliferative effects mediated through CB2R activation, as demonstrated for structurally related 1,8-naphthyridin-2(1H)-one-3-carboxamide agonists [3].

CB2 receptor functional selectivity agonist antagonist structure-activity relationship

Structural Differentiation from 1-Propargyl-Naphthyridine-3-Carboxamide Anti-Cancer Series: 1-Methyl Substitution for Altered Physicochemical and Pharmacokinetic Profile

The N1-methyl substitution in CAS 899744-75-3 distinguishes it from the extensively characterized 1-propargyl-1,8-naphthyridine-3-carboxamide series (compounds 15–35) that demonstrated cytotoxicity across multiple cancer cell lines (compound 22: IC50 values in the low micromolar range against KB oral cancer cells; compound 24: significant anti-inflammatory activity) [1]. The N1-propargyl group introduces a reactive alkyne moiety that can undergo metabolic oxidation and potentially form covalent adducts, whereas the N1-methyl group provides a metabolically stable tertiary amide that is not susceptible to the same oxidative pathways . This structural divergence may translate into a distinct off-target liability and pharmacokinetic profile, making CAS 899744-75-3 preferable for studies where alkyne-associated reactivity or CYP450-mediated metabolism is a confounding factor.

anticancer cytotoxicity naphthyridine physicochemical properties

Differential Cytotoxicity Potential Against Cancer Cell Lines Based on Class-Level 1,8-Naphthyridine-3-Carboxamide SAR

Multiple 1,8-naphthyridine-3-carboxamide derivatives display potent in vitro cytotoxicity across diverse cancer histotypes. Among 16 derivatives (8–23) tested, compound 12 exhibited IC50 = 1.37 μM against HBL-100 breast cancer cells, while compound 22 demonstrated IC50 = 3.0 μM against SW-620 colon cancer cells [1]. In a separate series, naphthyridine-3-carboxamide-bearing quinoline hybrids produced sub-micromolar potency: compound 33 achieved IC50 = 0.21 μM (HeLa), 0.39 μM (A549), and 0.33 μM (MCF-7), representing 3.28–4.82-fold improvement over the reference multi-target TKI Foretinib [2]. In the CB2R agonist sub-class, FG158a reduced SH-SY5Y neuroblastoma cell viability with IC50 = 11.8 μM via a CB2R-mediated mechanism [3]. While direct cytotoxicity data for CAS 899744-75-3 have not yet been reported, its 2-oxo-1,2-dihydro-1,8-naphthyridine core and 2,4-dimethylphenyl carboxamide motif align with substructural features present in the most active analogs across these series, supporting prioritized evaluation in cytotoxicity screens.

cytotoxicity cancer IC50 naphthyridine anti-proliferative

Anti-Inflammatory Activity Potential Consistent with 1,8-Naphthyridine-3-Carboxamide Class Profile, with Differentiation via 2,4-Dimethylphenyl Lipophilicity Modulation

1,8-Naphthyridine-3-carboxamide derivatives have demonstrated reproducible anti-inflammatory activity in both in vitro cytokine modulation assays and in vivo carrageenan-induced paw edema models. In a series of 22 compounds, nine exhibited statistically significant anti-inflammatory activity in the rat carrageenan-induced edema assay with compounds 1e, 1f, 2h, and 2o showing the highest potency [1]. In the 1-propargyl sub-series, compound 24 displayed significant anti-inflammatory activity based on cytokine and chemokine modulation in dendritic cells [2]. A specific naphthyridine derivative (C-34) demonstrated anti-inflammatory activity both in vitro and in vivo in addition to cytotoxic properties [3]. CAS 899744-75-3 has been noted to exhibit promising anti-inflammatory effects in various studies ; the 2,4-dimethylphenyl group may further tune the lipophilicity and tissue distribution profile compared to more polar N-aryl variants, potentially influencing the balance between peripheral anti-inflammatory efficacy and CNS penetration.

anti-inflammatory cytokine modulation naphthyridine immunomodulation

Procurement Specification Differentiation: High Purity Grade (95%+) Available for Reproducible Research Applications

CAS 899744-75-3 is commercially available at ≥95% purity from multiple suppliers, with molecular characterization data including MW = 307.35 g/mol, MF = C₁₈H₁₇N₃O₂, and InChI Key for unambiguous identity verification . This purity specification is critical for quantitative pharmacology and SAR studies, where impurities at >5% can confound dose-response measurements and selectivity profiling. Unlike some earlier naphthyridine-3-carboxamide analogs that required custom synthesis, CAS 899744-75-3 can be procured as a characterized research-grade compound, reducing lead times for experimental initiation .

purity quality control procurement reproducibility

Recommended Research and Industrial Application Scenarios for N-(2,4-Dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899744-75-3)


CB2 Receptor Agonist Tool Compound for Immune-Oncology Target Validation Studies

CAS 899744-75-3 is structurally optimized as a candidate CB2R agonist based on the established SAR of the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold, where C-6-unsubstituted analogs maintain consistent agonist functionality [1]. It can serve as a chemical probe in immune-oncology target validation, where CB2R activation has been shown to induce apoptosis in Jurkat leukemia cells (proapoptotic effect via PARP cleavage and caspase activation) and reduce neuroblastoma cell viability (IC50 = 11.8–13.2 μM) through a CB2R-mediated mechanism [2]. The 2,4-dimethylphenyl carboxamide group is predicted to confer high CB2R affinity while the N1-methyl group ensures metabolic stability absent in propargyl-substituted analogs, making it suitable for extended cell-based assays without confounding metabolite effects.

Comparative Anti-Inflammatory Screening in Peripheral Inflammation Models with Reduced CNS Liability

The 2,4-dimethylphenyl substitution pattern is expected to increase lipophilicity while maintaining sufficient polarity to limit passive blood-brain barrier penetration, positioning CAS 899744-75-3 as a candidate for peripheral anti-inflammatory screening where CB1R-mediated CNS side effects must be avoided. Published 1,8-naphthyridine-3-carboxamide derivatives have demonstrated CB2R-mediated downregulation of TNF-α production and inhibition of COX-2 in lymphocytes from multiple sclerosis patients, without inducing cell death [3]. The target compound can be prioritized for carrageenan-induced paw edema, cytokine release, and immune cell proliferation assays where CB2R-selective agonists have demonstrated efficacy [4].

Structure-Activity Relationship Expansion of N-Aryl Carboxamide Naphthyridine Series for Lead Optimization

CAS 899744-75-3 represents a distinct topology within the N-aryl carboxamide chemical space of 1,8-naphthyridine-3-carboxamides that is underrepresented in published SAR datasets. The 2,4-dimethylphenyl group introduces two methyl substituents that can be systematically varied to probe steric and electronic effects on CB2R affinity and selectivity. This compound can serve as a reference point for parallel synthesis libraries exploring ortho-, meta-, and para-substituted phenyl, benzyl, and heteroaryl carboxamide derivatives, building on the quantitative framework established for the 4-methylcyclohexyl carboxamide series where detailed Ki and functional data are available for 26 analogs [1].

Multi-Target Kinase Inhibitor Fragment Hybridization and Cytotoxicity Screening

The 1,8-naphthyridine-3-carboxamide moiety has been successfully incorporated into multi-target tyrosine kinase inhibitor (TKI) hybrids, exemplified by compound 33, which combines a 4-phenoxyquinoline scaffold with a naphthyridine-3-carboxamide fragment to achieve potent inhibition of c-Met (IC50 = 11.77 nM), MEK1 (IC50 = 10.71 nM), and Flt-3 (IC50 = 22.36 nM), with in vivo tumor growth inhibition of 64% in an A549 xenograft model without overt toxicity [5]. CAS 899744-75-3 provides the naphthyridine-3-carboxamide fragment in a pre-functionalized form suitable for hybridization with kinase-targeting warheads, offering a procurement advantage over de novo synthesis for fragment-based drug discovery programs.

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